
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide, also known as A-836,339, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. The CB2 receptor plays a crucial role in regulating inflammation, immune response, and pain perception. A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and autoimmune disorders.
Mécanisme D'action
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide exerts its pharmacological effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. CB2 receptor activation has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been shown to have high affinity and selectivity for the CB2 receptor, with minimal activity at the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
Activation of the CB2 receptor by 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation and migration, and the modulation of pain perception. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the CB2 receptor, which allows for precise and selective modulation of immune and inflammatory responses. However, 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research and development of 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide and other CB2 receptor agonists. These include the further investigation of its potential therapeutic applications in various diseases, the optimization of its pharmacokinetic properties and formulation for clinical use, and the development of novel CB2 receptor agonists with improved potency, selectivity, and safety profiles. Additionally, the potential use of CB2 receptor agonists in combination with other drugs or therapies for synergistic effects should be explored.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dimethylpropylamine to yield the benzamide intermediate, which is further treated with 4-fluorobenzyl bromide in the presence of a base to obtain the final product, 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide.
Applications De Recherche Scientifique
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and autoimmune disorders. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammatory and neuropathic pain. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has also been investigated for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, where CB2 receptor activation has been shown to have immunomodulatory effects.
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-7-16(5,6)17-14(18)12-8-10-13(11-9-12)15(2,3)4/h8-11H,7H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCOHTWZKTWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

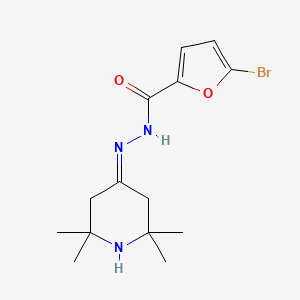
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)

![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
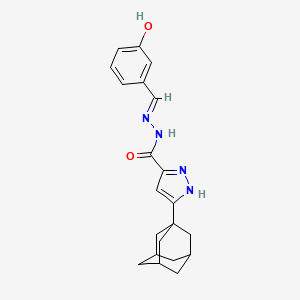
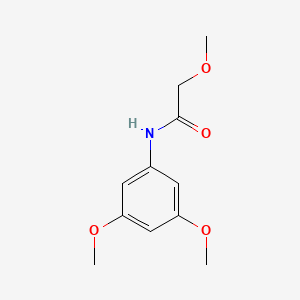
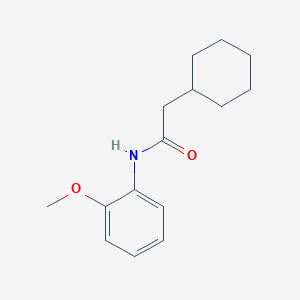
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
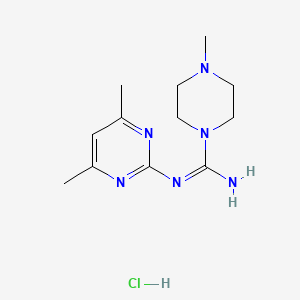
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)